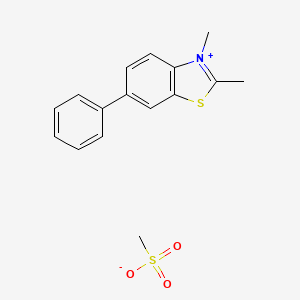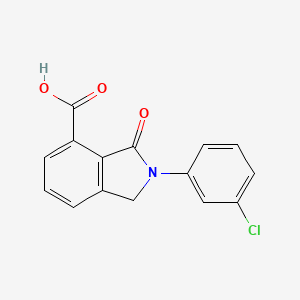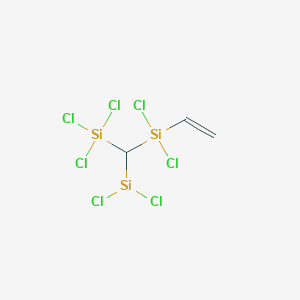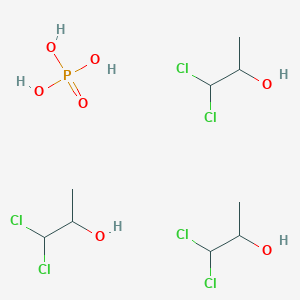
1,1-Dichloropropan-2-ol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloropropan-2-ol;phosphoric acid is a chemical compound with the molecular formula C9H21Cl6O7P It is a chlorinated organic compound that contains both dichloropropanol and phosphoric acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloropropan-2-ol can be synthesized through the chlorination of propan-2-ol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,1-dichloro derivative.
Industrial Production Methods
Industrial production of 1,1-Dichloropropan-2-ol;phosphoric acid involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the dichloro groups to chloro or hydroxy groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated ketones or aldehydes.
Reduction: Chloro or hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloropropan-2-ol;phosphoric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a reagent in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-Dichloropropan-2-ol;phosphoric acid involves its interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The molecular targets and pathways involved include enzymes responsible for detoxification and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloropropan-2-ol: Another chlorinated propanol with similar chemical properties.
3-Monochloropropane-1,2-diol: A related compound with one chlorine atom and similar reactivity.
1,1-Dichloropropanone: A chlorinated ketone with similar structural features.
Uniqueness
1,1-Dichloropropan-2-ol;phosphoric acid is unique due to the presence of both dichloropropanol and phosphoric acid moieties
Eigenschaften
CAS-Nummer |
144189-33-3 |
|---|---|
Molekularformel |
C9H21Cl6O7P |
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
1,1-dichloropropan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6Cl2O.H3O4P/c3*1-2(6)3(4)5;1-5(2,3)4/h3*2-3,6H,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
ZPZPOYHVEHBJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
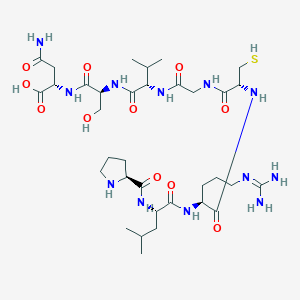
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
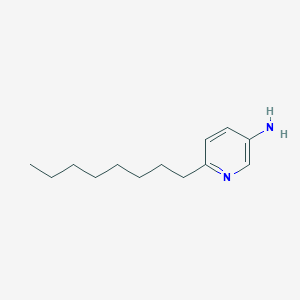
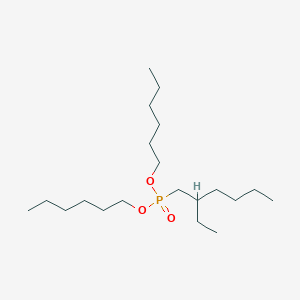
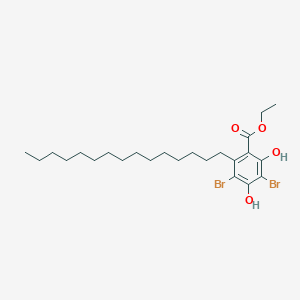
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
